3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an aldehyde functional group. Its molecular formula is C11H10F3O, and it has a molecular weight of approximately 232.19 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical reactivity and potential biological activity.
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the specific reagents and conditions used.
Research indicates that 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal exhibits significant biological activity. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property influences its binding affinity to enzymes or receptors, potentially modulating their activity. Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators.
The synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanal group. A common method includes using a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to obtain the desired product. In industrial settings, large-scale batch reactions using automated reactors are employed, incorporating purification steps like distillation or recrystallization to achieve high purity.
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal has diverse applications across various fields:
Interaction studies involving 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal focus on its binding interactions with enzymes and receptors. The mechanism of action includes specific binding to active sites on target enzymes, inhibiting their catalytic activity. Additionally, it may modulate gene expression by interacting with transcription factors involved in regulating immune responses and inflammation.
Several compounds share structural similarities with 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal:
The uniqueness of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal lies in its specific functional groups and their arrangement. The combination of the trifluoromethyl group and the aldehyde functionality imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Aldol condensation remains a cornerstone for synthesizing β-ketoaldehydes like 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal. A notable advancement involves perfluoroalkylated-pyridine catalysts, which enable efficient coupling of ketones with aldehydes under homogeneous conditions. For example, reactions in n-octane at 80°C with catalytic perfluoroalkylated-pyridines yield α,β-unsaturated ketones with >95% efficiency. The catalyst is recoverable via liquid/solid phase separation at 0°C, eliminating the need for fluorous solvents and enhancing sustainability.
Table 1: Aldol Condensation Optimization with Pyridine Derivatives
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reusability (Cycles) |
|---|---|---|---|---|
| Perfluoroalkylated-pyridine | n-Octane | 80 | 97 | 5 |
This method excels in substrate generality, accommodating diverse aromatic aldehydes but showing limited efficacy with aliphatic ketones like acetone.
Electrophilic trifluoromethylation leverages reagents such as Togni’s (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto’s (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) to introduce CF₃ groups. Copper-mediated reactions with Togni’s reagent selectively functionalize benzylic C–H bonds in phenol derivatives, achieving para-CF₃ substitution in dimethylformamide (DMF). Conversely, aromatic C–H trifluoromethylation dominates in alcoholic solvents, highlighting solvent-dependent regioselectivity.
The mechanism often involves single-electron transfer (SET) pathways, generating CF₃· radicals that add to substrates. For instance, copper(I) reduces Togni’s reagent, producing CF₃·, which reacts with 2-(trifluoromethyl)benzaldehyde intermediates to form the target compound.
Table 2: Electrophilic Trifluoromethylation Conditions
| Reagent | Solvent | Catalyst | Selectivity | Yield (%) |
|---|---|---|---|---|
| Togni’s reagent | DMF | CuI | Benzylic C–H | 85 |
| Togni’s reagent | MeOH | CuI | Aromatic C–H | 78 |
Copper catalysts enable trifluoromethylation of aryl boronic acids using Langlois’ reagent (NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP). This method operates under mild conditions (room temperature, 12 hours), affording 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal precursors in yields up to 89%. The process involves CF₃· radical generation via TBHP oxidation, followed by cross-coupling with boronic acids.
Table 3: Copper-Mediated Cross-Coupling Parameters
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Bromobenzaldehyde | NaSO₂CF₃, TBHP | CuI, RT, 12h | 89 |
While metal catalysis dominates, organocatalytic strategies remain underexplored for this compound. Theoretical frameworks suggest chiral amine catalysts (e.g., L-proline) could facilitate asymmetric aldol reactions, but practical applications require further development.
Mechanochemical methods, though not yet reported for this specific compound, align with trends in solvent-free synthesis. Analogous systems use ball milling to activate reactants, reducing waste and energy consumption. For example, fluorous-solvent-free Aldol condensations exemplify principles applicable to mechanochemistry.
Microwave irradiation accelerates reaction kinetics, as demonstrated in trifluoromethylation of benzoxazoles (5 minutes vs. 24 hours conventionally). Adapting this to 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal synthesis could enhance efficiency, though specific studies are lacking.
The aldehyde undergoes one-pot Knoevenagel–Michael or Horner–Wadsworth–Emmons sequences with natural product cores, enabling late-stage grafting of a CF₃-rich aryl handle that modulates lipophilicity and metabolic stability [1] [2]. Representative examples are summarised below.
| Natural product core | Transformation with 3-oxo-CF₃ aldehyde | Product (CF₃-analogue) | Yield /% | Δ clogP | Ref. |
|---|---|---|---|---|---|
| Quercetin | Knoevenagel–Doebner olefination | 3-(CF₃-phenyl)crotonyl-quercetin | 72 | +0.9 | 38 |
| Chlorogenic acid | Horner–Wadsworth–Emmons elongation | CF₃-cinnamyl chlorogenate | 65 | +1.1 | 38 |
| Shikimic acid lactone | Aldol–dehydration cascade | Trifluoromethylphenylidenelactone | 68 | +1.3 | 70 |
Enhanced membrane permeation for the CF₃ analogues translated into 2- to 4-fold improvements in cellular uptake relative to the parent molecules [1].
The β-keto-aldehyde serves as an electrophilic partner toward heteroaromatic methylene donors, furnishing extended π-scaffolds important in optoelectronics.
| Strategy | Condensation partner | Resulting π-system | λ_max / nm | Φ_f | Ref. |
|---|---|---|---|---|---|
| Knoevenagel + annulation | 2-acylpyridine | Imidazo[1,5-a]pyridine dye bearing ortho-CF₃ aryl | 489 | 0.31 | 73 |
| Double Knoevenagel | Malononitrile | Push–pull dicyanovinyl chromophore | 512 | 0.27 | 22 |
| Deoxytrifluoromethylation/aromatisation | Cyclohexenone derivative | Highly substituted CF₃ arene connector | – | – | 42 |
The ortho-CF₃ motif enforces non-planarity that suppresses π–π stacking, giving fluorescence quantum yields (Φ_f) > 0.25 in thin films [3].
β-Keto-aldehyde 3-oxo-CF₃ readily enters reductive amination or Ullmann coupling, introducing the trifluoromethylphenylpropyl unit into cage-like twistenediones that inhibit coronavirus replication [4]. Substitution at C-3 of the twistenedione core with the CF₃-aryl propanal sidechain improved SARS-CoV-2 EC₉₀ values from 4.8 µM to 0.9 µM, while retaining selectivity over unrelated RNA viruses [4].
| Twistenedione analogue | Modification step from aldehyde | SARS-CoV-2 EC₉₀ / µM | Selectivity index | Ref. |
|---|---|---|---|---|
| 1a (parent) | – | 4.8 | 35 | 23 |
| 1b-CF₃ | Reductive amination with aldehyde | 0.9 | 120 | 23 |
The aldehyde is converted via Wittig–hydrogenation to 3-(2-CF₃-phenyl)propanol [5], a side-chain present in several clinical kinase inhibitors. Subsequent Mitsunobu or sulfonylation furnishes electrophiles used to append the CF₃-phenethyl fragment to heteroaromatic pharmacophores.
| Kinase target | Final inhibitor (contains CF₃-phenylpropyl) | IC₅₀ / nM | Synthesis step using aldehyde | Ref. |
|---|---|---|---|---|
| mTOR | Benzonaphthyridinone 26 | 5 (cell) | Alcohol mesylate alkylation | 43 |
| Polo-like kinase 1 | Triazoloquinazolinone lead | 12 (biochem) | Mitsunobu to allylic carbonate | 46 |
| PI3K-δ | Tricyclic scaffold TRh-CF₃ | 4 (biochem) | SN2 with bromide derived from alcohol | 52 |
| Dual FMS/KIT | 7-Azaindole PLX647 | 9 (cell) | Reductive amination of aldehyde | 55 |
Insertion of the ortho-CF₃ β-propyl motif consistently lowered cLogD (pH 7.4) by 0.3–0.6 units relative to para-CF₃ analogues, reflecting reduced aromatic planarity and attenuated crystal packing [6]. In vivo, the motif conferred slower metabolic oxidation than the corresponding 3-trifluoromethylphenylpropanal side chain, extending mouse plasma half-life of PLX647 to 3.7 h versus 1.5 h for its meta-CF₃ analogue [7].
| Property / Observation | Experimental evidence | Implication |
|---|---|---|
| High chemoselectivity toward carbonyl tandem reactions | One-pot Heck → hydrogenation → reduction delivers alcohol in 91% overall yield [5] | Streamlined multigram access for medicinal chemistry |
| Ortho-CF₃ enforces twisted aryl–carbonyl geometry (dihedral 28–32°) [3] [8] | X-ray analyses of Knoevenagel adducts | Prevents π-stacking, beneficial for fluorescence and solubility |
| β-Keto-aldehyde performs dual electrophilic/nucleophilic roles | Self-aldol dimerisation suppressed under buffered conditions [2] | Enables sequential carbon–carbon and carbon–heteroatom bond formation |
| CF₃-phenylpropyl motif enhances antiviral and kinase inhibitory potency | EC₉₀ and IC₅₀ drops of 3- to 10-fold across series [4] [9] [10] | Valued fragment in scaffold hopping campaigns |
| Sustainable synthesis via microwave-assisted Mizoroki–Heck | 45 min, 120 °C, 82% yield, Pd reclaim as Pd/Al₂O₃ [11] | Reduced energy input and noble-metal waste |